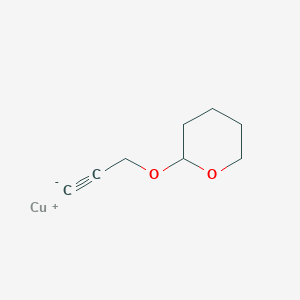![molecular formula C25H20NO2P B14589279 Phosphorane, [(3-nitrophenyl)methylene]triphenyl- CAS No. 61110-97-2](/img/structure/B14589279.png)
Phosphorane, [(3-nitrophenyl)methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides. These compounds are known for their unique structure, where a phosphorus atom is bonded to a carbon atom that is also bonded to a nitrogen-containing group. This particular compound is characterized by the presence of a 3-nitrophenyl group attached to the methylene bridge, which is further connected to a triphenylphosphorane moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be synthesized through the deprotonation of methyltriphenylphosphonium bromide using a strong base such as butyllithium. The reaction proceeds as follows: [ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ] In this reaction, the phosphorane is generally not isolated but used in situ. Other bases like potassium tert-butoxide and sodium amide can also be used for the deprotonation process .
Industrial Production Methods
Industrial production of phosphorane, [(3-nitrophenyl)methylene]triphenyl- typically involves large-scale synthesis using similar deprotonation methods. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic conditions.
Major Products
Oxidation: Triphenylphosphine oxide.
Reduction: [(3-aminophenyl)methylene]triphenylphosphorane.
Substitution: Various substituted phosphoranes depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Biology: The compound can be used to study the effects of phosphorus ylides on biological systems.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of phosphorane, [(3-nitrophenyl)methylene]triphenyl- involves the formation of a betaine intermediate during the Wittig reaction. The phosphorus ylide reacts with an aldehyde or ketone to form a four-membered ring intermediate, which then decomposes to form the desired alkene and triphenylphosphine oxide . The molecular targets and pathways involved include the carbonyl group of the aldehyde or ketone and the phosphorus ylide.
Comparaison Avec Des Composés Similaires
Phosphorane, [(3-nitrophenyl)methylene]triphenyl- can be compared with other similar compounds such as:
- (Chloromethylene)triphenylphosphorane
- Methoxymethylenetriphenylphosphine
- Carbomethoxymethylenetriphenylphosphorane
Uniqueness
The presence of the 3-nitrophenyl group in phosphorane, [(3-nitrophenyl)methylene]triphenyl- imparts unique electronic properties that can influence its reactivity and stability. This makes it distinct from other phosphoranes that do not have this substituent .
Propriétés
Numéro CAS |
61110-97-2 |
|---|---|
Formule moléculaire |
C25H20NO2P |
Poids moléculaire |
397.4 g/mol |
Nom IUPAC |
(3-nitrophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H20NO2P/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25/h1-20H |
Clé InChI |
LOPFCPJDGMHBRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


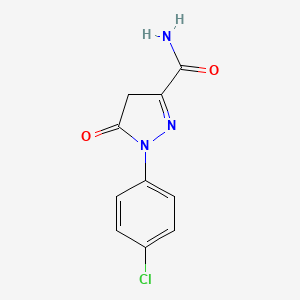

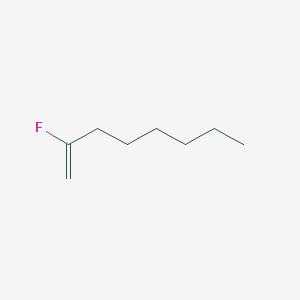
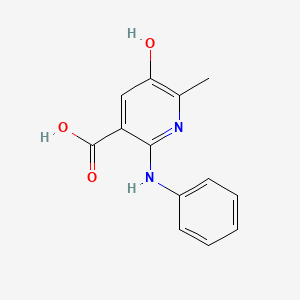
![4-{[2-(4-Nitroanilino)-2-oxoethyl]amino}-4-oxobutanoic acid](/img/structure/B14589236.png)

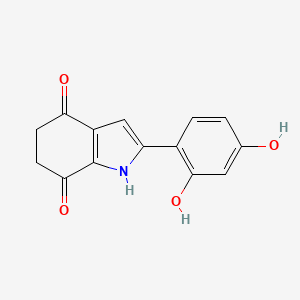
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
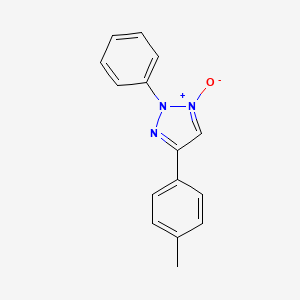
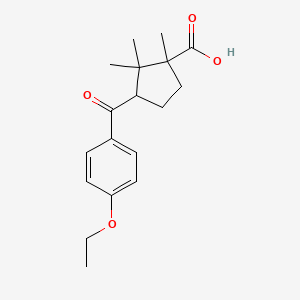
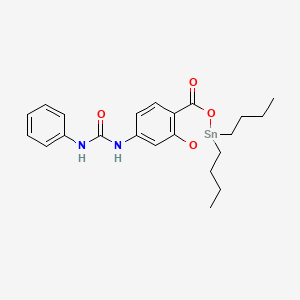
![N-[(4-Hexylphenyl)methylidene]hydroxylamine](/img/structure/B14589259.png)

